molecular formula C18H18N4O3S2 B1678233 Pritelivir CAS No. 348086-71-5

Pritelivir

カタログ番号: B1678233
CAS番号: 348086-71-5
分子量: 402.5 g/mol
InChIキー: IVZKZONQVYTCKC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

プリテリビルは、特に免疫不全患者における単純ヘルペスウイルス感染症の治療のために開発中の直接作用型抗ウイルス薬です。

準備方法

プリテリビルの合成は、チアゾリルアミドコアの調製から始まるいくつかの段階を伴います。合成経路には通常、以下の段階が含まれます。

    チアゾール環の形成: これは、適切な出発物質を特定の条件下で反応させてチアゾール環を形成することを伴います。

    スルファモイル基の付加: スルファモイル基は、スルホン化反応によってチアゾール環に導入されます。

    アセトアミド結合の形成: アセトアミド結合は、チアゾール誘導体を適切なアシル化剤と反応させることによって形成されます。

    ピリジニルフェニル基の導入: 最終段階は、ピリジニルフェニル基をアセトアミド誘導体にカップリングすることを伴います。

プリテリビルの工業生産方法は、高収率と高純度を確保するために最適化されており、制御された条件下での大規模合成を伴います .

化学反応の分析

プリテリビルは、以下を含むさまざまな化学反応を受けます。

    酸化: プリテリビルは、特定の条件下で酸化して酸化誘導体を形成することができます。

    還元: 還元反応は、プリテリビル中の官能基を修飾して、異なる誘導体を生み出すために使用できます。

    置換: プリテリビルは、特定の官能基を他の基で置き換える置換反応を受けることができ、その化学的性質が変わります。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

プリテリビルは、以下を含むいくつかの科学研究への応用があります。

    化学: プリテリビルは、ヘリカーゼ-プライマーゼ阻害剤とその作用機序の研究におけるモデル化合物として使用されます。

    生物学: ヘルペス単純ウイルスの複製メカニズムと、複製におけるヘリカーゼ-プライマーゼの役割を理解するために研究で使用されます。

    医学: プリテリビルは、特にアcyclovirなどの既存の治療法に抵抗性のある患者における単純ヘルペスウイルス感染症の治療薬として開発されています。

    産業: プリテリビルの独自の作用機序は、新しい抗ウイルス療法の開発における貴重な化合物となります.

科学的研究の応用

Pritelivir is an investigational drug being studied for its potential in treating Herpes simplex virus (HSV) infections . It has demonstrated activity against both HSV-1 and HSV-2 strains . Current research is exploring its effectiveness, safety, and potential advantages over existing treatments like valacyclovir and foscarnet .

Scientific Research Applications

Herpes Simplex Virus Treatment: this compound functions by impeding the production of viral deoxyribonucleic acid (DNA), thereby curtailing the proliferation of HSV . It has exhibited promising outcomes in reducing viral shedding and genital lesions compared to valacyclovir, a standard treatment for genital herpes .

Clinical Trials and Studies:

  • Thorough QT/QTc Trial: Richmond Pharmacology is conducting a clinical trial to study this compound's effects on the electrical activity of the heart in healthy individuals, along with how the body absorbs, distributes, breaks down, and excretes the drug . This trial involves 64 healthy volunteers and monitors the safety and tolerability of this compound .
  • PRIOH-1 Trial: This multi-center trial assesses the efficacy and safety of this compound versus foscarnet for treating acyclovir-resistant mucocutaneous HSV infections in immunocompromised subjects .
  • Phase 2 Study HIC#2000021054: A phase 2 study is examining the efficacy and safety of this compound tablets for treating acyclovir-resistant mucocutaneous HSV infections in immunocompromised adults .
  • Efficacy and Safety Study: A study published in JAMA indicated that this compound reduced the rate of viral shedding more effectively than valacyclovir . Participants in the study collected genital swabs for testing, and results showed lower HSV detection rates and fewer genital lesions during this compound treatment compared to valacyclovir .

Preclinical Development: Preclinical studies have demonstrated the superior efficacy of this compound compared to valacyclovir in animal models . In a mouse model, this compound prevented the effects of HSV-1 infection, including ear thickness, body weight loss, and high virus titers . this compound also showed a reduction in recurrence rates and cumulative disease scores in guinea pig models .

Activity Against Resistant Strains: this compound's mechanism of action, which is not affected by mutations in viral thymidine kinase or DNA polymerase, provides an alternative therapy to nucleoside analogs for acyclovir-resistant HSV infections .

作用機序

プリテリビルは、単純ヘルペスウイルスのヘリカーゼ-プライマーゼ酵素複合体を阻害することによって抗ウイルス効果を発揮します。この酵素複合体は、複製中のウイルスDNAの巻き戻しやプライミングに不可欠です。 この複合体を阻害することによって、プリテリビルはウイルスの複製を防ぎ、それによってウイルス量を減らし、感染患者における症状を軽減します .

類似の化合物との比較

プリテリビルは、その新しい作用機序により、他の抗ウイルス剤とは異なります。アcyclovirやvalacyclovirなどのヌクレオシドアナログはウイルスDNAポリメラーゼを標的とするのに対し、プリテリビルはヘリカーゼ-プライマーゼ酵素複合体を標的とします。これは、ヌクレオシドアナログに抵抗性のある単純ヘルペスウイルスの株に対して効果的です。類似の化合物には以下が含まれます。

プリテリビルの独自の作用機序と薬剤耐性株に対する効果は、貴重な抗ウイルス療法としての可能性を示しています。

類似化合物との比較

Pritelivir is unique compared to other antiviral agents due to its novel mechanism of action. Unlike nucleoside analogues such as acyclovir and valacyclovir, which target viral DNA polymerase, this compound targets the helicase-primase enzyme complex. This makes it effective against strains of herpes simplex virus that are resistant to nucleoside analogues. Similar compounds include:

This compound’s unique mechanism of action and effectiveness against drug-resistant strains highlight its potential as a valuable antiviral therapy.

生物活性

Pritelivir is a novel antiviral compound primarily developed for the treatment of herpes simplex virus (HSV) infections, particularly those resistant to traditional therapies like acyclovir. Its mechanism of action as a helicase-primase inhibitor allows it to target critical stages in the viral replication cycle, making it a promising candidate for managing HSV infections.

This compound inhibits the helicase-primase complex essential for HSV DNA replication. This complex, composed of viral proteins UL5 and UL52, is crucial for unwinding the viral DNA during replication. Studies indicate that this compound can suppress the expression of early and late viral genes, leading to a significant reduction in viral replication and spread within infected tissues .

In Vitro and In Vivo Efficacy

In vitro studies have demonstrated that this compound exhibits potent antiviral activity against both HSV-1 and HSV-2, with an IC50 of approximately 0.02 μM in Vero cells . It has shown effectiveness against acyclovir-resistant strains, which is particularly relevant for immunocompromised patients who may not respond to standard treatments .

In vivo studies further support its efficacy; for instance, this compound treatment in animal models resulted in a substantial reduction in viral load and recurrence rates compared to control groups receiving valacyclovir .

Clinical Case Studies

A notable case series involving 23 immunocompromised patients treated with this compound reported that 19 patients achieved full resolution of HSV-related lesions within 28 days. The treatment regimen included an initial loading dose of 400 mg followed by a maintenance dose of 100 mg daily. The compound was well tolerated with minimal adverse effects noted .

Comparative Efficacy

A randomized clinical trial compared the efficacy of this compound with valacyclovir in suppressing genital HSV-2 shedding. Results indicated that this compound led to a lower percentage of swabs positive for HSV compared to valacyclovir, suggesting superior efficacy in reducing viral shedding . The study involved 91 participants over a 28-day treatment period, highlighting this compound's potential as a more effective option for managing recurrent genital herpes.

Summary of Key Findings

Study Population Dosage Efficacy Adverse Effects
Case SeriesImmunocompromised patients (n=23)400 mg loading, then 100 mg daily19/23 showed resolution of lesionsMinimal adverse effects
Randomized TrialAdults with recurrent genital HSV-2 (n=91)Daily oral doses (100 mg)Lower HSV detection compared to valacyclovirHigher incidence of treatment-emergent adverse events

特性

IUPAC Name

N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-(4-pyridin-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S2/c1-12-17(27(19,24)25)26-18(21-12)22(2)16(23)11-13-6-8-14(9-7-13)15-5-3-4-10-20-15/h3-10H,11H2,1-2H3,(H2,19,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZKZONQVYTCKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N(C)C(=O)CC2=CC=C(C=C2)C3=CC=CC=N3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188344
Record name Pritelivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348086-71-5
Record name N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=348086-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pritelivir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0348086715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pritelivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11844
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pritelivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRITELIVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07HQ1TJ4JE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

300 mg (1.41 mmol) of [4-(2-pyridyl)phenyl]acetic acid and 190 mg (1.41 mmol) of 1-hydroxy-1H-benzotriazole hydrate are introduced into 4 ml of dimethylformamide at room temperature. 307 mg (1.48 mmol) of 2-methylamino-4-methyl-1,3-thiazole-5-sulfonamide and 284 mg (1.48 mmol) of N′-(3-dimethylaminopropyl)-N-ethylcarbodiimide hydrochloride are added, and the mixture is stirred at room temperature for 18 h. The solvent is then removed in vacuo, the residue is taken up in toluene, and the solvent is again removed in vacuo. The residue is stirred with 15 ml of water and 3 ml of methanol and then filtered off, and the filtrate is back-extracted with 20 ml of dichloromethane. Solid and dichloromethane phase are combined, and the solvent is removed in vacuo. The compound of Example 38 is obtained in the form of a white solid.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
307 mg
Type
reactant
Reaction Step Two
Quantity
284 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

At room temperature, 300 mg (1.41 mmol) of [4-(2-pyridinyl)phenyl]acetic acid and 190 mg (1.41 mmol) of 1-hydroxy-1H-benzotriazole hydrate are initially charged in 4 ml of dimethylformamide. 307 mg (1.48 mmol) of 2-methylaminomethyl-1,3-thiazole-5-sulphonamide and 284 mg (1.48 mmol) of N′-(3-dimethylaminopropyl)-N-ethylcarbodiimide hydrochloride are added, and the mixture is stirred at room temperature for 18 h. The solvent is then removed under reduced pressure, the residue is taken up in toluene and the solvent is once more removed under reduced pressure. The residue is stirred with 15 ml of water and 3 ml of methanol and then filtered off, and the filtrate is re-extracted with 20 ml of dichloromethane. Solid and dichloromethane phase are combined and the solvent is removed under reduced pressure. This gives the compound of Example 38 in the form of a white solid.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
2-methylaminomethyl-1,3-thiazole-5-sulphonamide
Quantity
307 mg
Type
reactant
Reaction Step Two
Quantity
284 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pritelivir
Reactant of Route 2
Reactant of Route 2
Pritelivir
Reactant of Route 3
Pritelivir
Reactant of Route 4
Reactant of Route 4
Pritelivir
Reactant of Route 5
Reactant of Route 5
Pritelivir
Reactant of Route 6
Pritelivir
Customer
Q & A

Q1: What is the mechanism of action of Pritelivir against HSV?

A1: Unlike nucleoside analogues that target viral DNA polymerase, this compound inhibits the viral helicase-primase complex. [, , ] This prevents the de novo synthesis of viral DNA, effectively blocking viral replication. []

Q2: Does this compound impact uninfected cells?

A2: this compound does not require activation by viral thymidine kinase, which confers its selectivity for infected cells, sparing uninfected cells. []

Q3: How does this compound's mode of action translate to clinical benefits?

A3: By directly inhibiting viral replication in epithelial cells, this compound reduces viral shedding. [] Mathematical models suggest it also indirectly limits the spread of HSV from neurons to keratinocytes and between mucosal sites. []

Q4: What is the molecular formula and weight of this compound?

A4: While this document focuses on summarizing research findings rather than providing detailed chemical information, resources like PubChem or DrugBank can provide such data.

Q5: How have mathematical models been used to study this compound?

A5: Researchers have developed mathematical models integrating pharmacokinetic, pharmacodynamic, and viral pathogenesis data to simulate this compound's activity. These models successfully recapitulated viral shedding patterns observed in a Phase 2 clinical trial, highlighting the model's predictive power. []

Q6: Are there structural analogues of this compound with similar activity?

A6: Yes, a series of thiazolylsulfonamide congeners structurally related to this compound have been synthesized and investigated for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms. [] Notably, this compound itself exhibits inhibitory action against some hCAs, potentially impacting its pharmacokinetic properties by facilitating its transport throughout the body while bound to blood CA I and II. []

Q7: What is known about the formulation strategies for this compound?

A7: Different solid forms of this compound have been explored to optimize its route of administration for both systemic and topical applications. []

Q8: What is the pharmacokinetic profile of this compound?

A8: this compound demonstrates favorable pharmacokinetics with a long half-life ranging from 52 to 83 hours, achieving steady-state concentrations between 8 and 13 days. [] Its absolute bioavailability is approximately 72% under fasted conditions. []

Q9: How does food intake affect this compound's pharmacokinetics?

A9: A high-fat meal delays this compound's time to maximum concentration by 1.5 hours and increases both its maximum plasma concentration and area under the curve. []

Q10: What are the primary metabolic pathways of this compound?

A10: this compound primarily undergoes amide hydrolysis, leading to the formation of amino thiazole sulfonamide (ATS) and pyridinyl phenyl acetic acid (PPA). [] These metabolites, along with PPA-acyl glucuronide, represent the major drug-related components found in plasma. []

Q11: How is this compound eliminated from the body?

A11: The majority of this compound and its metabolites are eliminated through renal excretion (approximately 75-77%), with the remaining portion excreted in feces. []

Q12: What is the in vitro activity of this compound against HSV?

A12: this compound demonstrates potent antiviral activity against both HSV-1 and HSV-2 in vitro, surpassing the efficacy of currently used nucleoside analogues. []

Q13: Has this compound been tested in animal models of HSV infection?

A13: Yes, studies in a murine model of HSV-1 infection showed that this compound effectively suppressed signs of infection at a dosage of 10 mg/kg/day for 4 days, with plasma concentrations exceeding the in vitro EC90 for most of the dosing interval. [] Interestingly, even a suboptimal 8-hour exposure to this compound, achieved with a higher dose (60 mg/kg/day) and longer duration (8 days), successfully treated mice infected with a this compound-resistant HSV-1 strain. []

Q14: What is the clinical efficacy of this compound against HSV-2?

A14: In a Phase 2 clinical trial involving HSV-2-infected individuals, this compound significantly reduced both the rate of genital HSV shedding and the number of days with lesions in a dose-dependent manner. [] The 75 mg daily and 400 mg weekly doses demonstrated the highest efficacy in reducing viral shedding and lesion rates compared to placebo. []

Q15: How does this compound compare to Valacyclovir in treating HSV-2?

A15: A randomized clinical trial comparing this compound (100 mg daily) to Valacyclovir (500 mg daily) in individuals with frequent genital HSV-2 recurrences found that this compound resulted in a significantly lower percentage of positive HSV swabs over a 28-day treatment period. [] this compound also showed a trend towards reducing the frequency of genital lesions, although the difference was not statistically significant. []

Q16: Does this compound show cross-resistance with other antiviral agents?

A16: this compound, being a helicase-primase inhibitor, acts through a distinct mechanism from nucleoside analogues like Acyclovir. Therefore, it retains activity against Acyclovir-resistant HSV strains. [, , ] This makes this compound a potential therapeutic option for managing infections refractory to conventional treatments. [, , ]

Q17: What is the safety profile of this compound?

A17: In Phase 1 clinical trials, this compound was deemed safe and well-tolerated in healthy volunteers at doses up to 600 mg as a single dose and up to 200 mg once daily for multiple doses. [] In the Phase 2 trial comparing this compound to Valacyclovir, the incidence of treatment-emergent adverse events was comparable between the two groups. []

Q18: Can HSV genital shedding be considered a surrogate marker for clinical outcomes?

A18: Studies analyzing HSV DNA detection in self-collected genital swabs via PCR suggest that HSV shedding rates strongly correlate with lesion rates. [] Further analysis of clinical trial data revealed that a substantial portion (40-82%) of the observed reduction in genital herpes recurrences with antiviral treatment could be attributed to the treatment's effect on reducing viral shedding. []

Q19: What analytical techniques are used to quantify this compound?

A19: High-performance liquid chromatography with ultraviolet detection (HPLC-UV) has been successfully employed to quantify this compound in biological samples. [] This method has been validated and proven reliable for determining this compound concentrations in complex matrices like human placental perfusion medium. []

Q20: What are other potential treatment options for acyclovir-resistant HSV infections?

A20: Besides this compound, other potential treatment options for acyclovir-resistant HSV infections include:

  • Foscarnet: Frequently used as a second-line agent, but intravenous administration and potential for renal toxicity limit its use. [, ]
  • Cidofovir: Another option for acyclovir-resistant cases, but it also requires intravenous administration and carries a risk of nephrotoxicity. [, ]
  • Topical agents: Trifluridine and imiquimod are potential alternatives for localized mucocutaneous infections. []
  • Amenamevir: Another helicase-primase inhibitor with demonstrated efficacy against HSV and VZV, currently approved in Japan for herpes zoster. [, ]

Q21: How has the treatment landscape for HSV infections evolved?

A21: The introduction of Acyclovir in the early 1980s revolutionized HSV treatment. [] While Acyclovir and its prodrug Valacyclovir remain cornerstones of therapy, limitations such as resistance development, a narrow therapeutic window, and limited impact on recurrence frequency spurred the development of novel agents. [, ] this compound, with its distinct mechanism of action targeting the viral helicase-primase complex, represents a significant advancement in addressing these limitations, particularly in managing acyclovir-resistant HSV infections. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。